![molecular formula C19H16O8S2 B12617177 4,4'-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid CAS No. 919492-43-6](/img/structure/B12617177.png)
4,4'-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid is a complex organic compound characterized by its unique structure, which includes two benzoic acid groups connected by a methylene bridge and sulfonylethene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid typically involves the following steps:
Formation of the Methylene Bridge: This can be achieved through a condensation reaction between two benzoic acid derivatives with a suitable methylene donor.
Introduction of Sulfonylethene Groups: The sulfonylethene groups are introduced via a sulfonation reaction, where the benzoic acid derivatives are treated with sulfonyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonylethene groups, converting them into sulfide or thiol derivatives.
Substitution: The benzoic acid groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4,4’-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential as a therapeutic agent in various medical conditions.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and luminescent materials
Mechanism of Action
The mechanism of action of 4,4’-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylethene groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Additionally, the benzoic acid groups can undergo ionization, affecting the compound’s solubility and reactivity in biological systems .
Comparison with Similar Compounds
4,4’-[Ethene-1,2-diyl]dibenzoic acid: Lacks the methylene and sulfonylethene groups, resulting in different chemical properties and reactivity.
4,4’-[Anthracene-9,10-diylbis(ethyne-2,1-diyl)]dibenzoic acid: Contains an anthracene core, leading to distinct photophysical properties
Uniqueness: 4,4’-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid is unique due to its combination of methylene and sulfonylethene linkages, which confer specific chemical reactivity and potential for diverse applications in materials science and organic synthesis .
Properties
CAS No. |
919492-43-6 |
|---|---|
Molecular Formula |
C19H16O8S2 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-[2-[2-(4-carboxyphenyl)ethenylsulfonylmethylsulfonyl]ethenyl]benzoic acid |
InChI |
InChI=1S/C19H16O8S2/c20-18(21)16-5-1-14(2-6-16)9-11-28(24,25)13-29(26,27)12-10-15-3-7-17(8-4-15)19(22)23/h1-12H,13H2,(H,20,21)(H,22,23) |
InChI Key |
VQXUYDXXVMFWJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)CS(=O)(=O)C=CC2=CC=C(C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


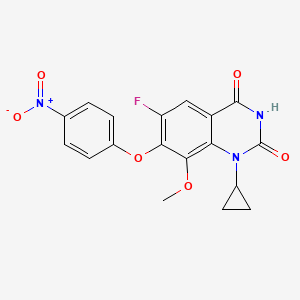
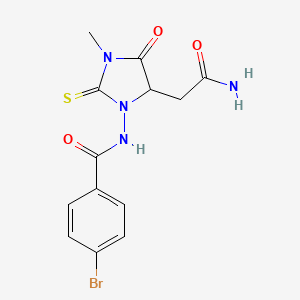
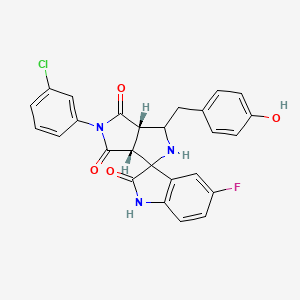
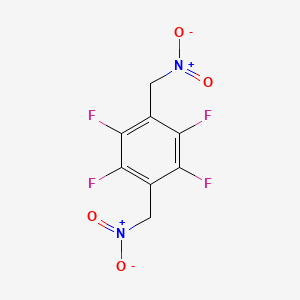
![2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione](/img/structure/B12617113.png)
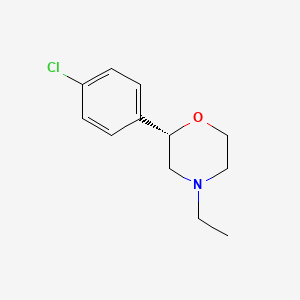
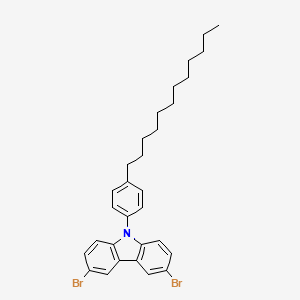
![9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12617133.png)

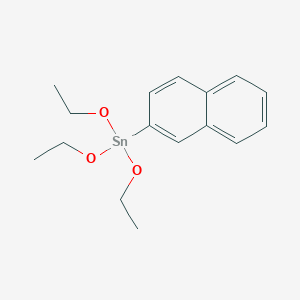
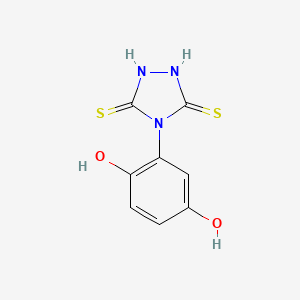

![2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate](/img/structure/B12617169.png)

